molecular formula C20H14F2N4O2S B11488428 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11488428
M. Wt: 412.4 g/mol
InChI Key: PJNVHBRQMJWCHD-UHFFFAOYSA-N
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Description

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically require the use of specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide lies in its specific structural features and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C20H14F2N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H14F2N4O2S/c21-11-5-6-15-12(9-11)17-18(19(28)25-7-8-29-20(25)24-17)26(15)10-16(27)23-14-4-2-1-3-13(14)22/h1-6,9H,7-8,10H2,(H,23,27)

InChI Key

PJNVHBRQMJWCHD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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